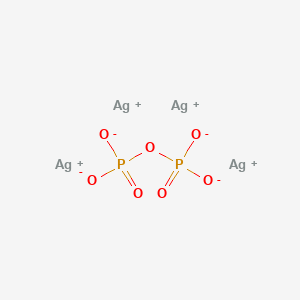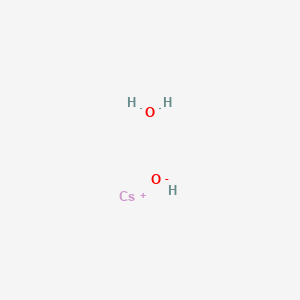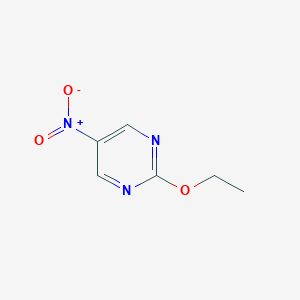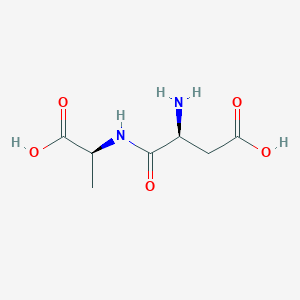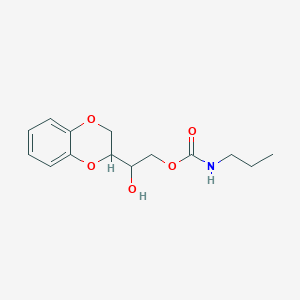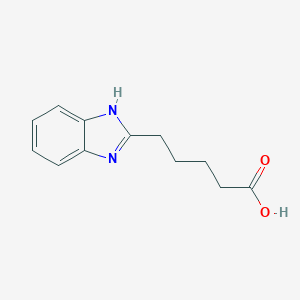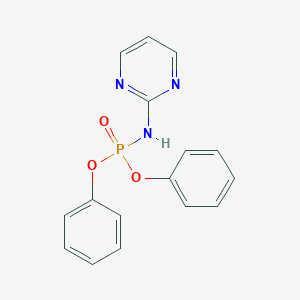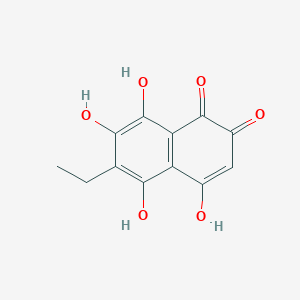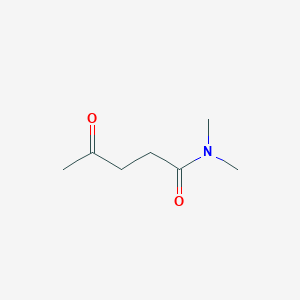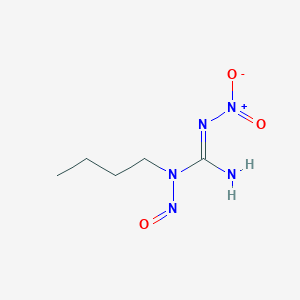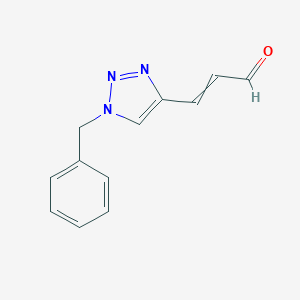![molecular formula C17H42O5Si4 B079877 Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane CAS No. 14251-20-8](/img/structure/B79877.png)
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to enhance the adhesion between inorganic materials, such as glass, ceramics, and metals, and organic polymers.
Mécanisme D'action
The mechanism of action of Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane involves the formation of covalent bonds between the inorganic and organic materials. The silane group of the compound reacts with the hydroxyl groups on the surface of the inorganic material, resulting in the formation of a stable chemical bond. The organic group of the compound interacts with the organic polymer, resulting in improved adhesion between the inorganic and organic materials.
Effets Biochimiques Et Physiologiques
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is not intended for use in biochemical and physiological applications. Therefore, there is no information available on its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane in lab experiments include its ability to improve the adhesion between inorganic and organic materials, resulting in improved mechanical properties of composite materials. It is also easy to handle and has a long shelf life. The limitations of using Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of its application in other fields, such as biomedicine and energy storage. Additionally, research can be conducted on the optimization of its use in composite materials to achieve superior mechanical properties.
Méthodes De Synthèse
The synthesis of Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane involves the reaction of 3-(Trimethylsilyloxy)propanol with 2,3,5-tris(trimethylsilyloxy)tetrahydrofuran in the presence of a catalyst, such as boron trifluoride etherate. The reaction proceeds through a ring-opening process, resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane has various applications in scientific research. It is widely used as a coupling agent in the preparation of composite materials, such as polymer composites, ceramic composites, and metal composites. It enhances the adhesion between the inorganic and organic materials, resulting in improved mechanical properties of the composite materials. It is also used as a surface modifier to improve the wettability and dispersibility of inorganic materials in organic solvents.
Propriétés
Numéro CAS |
14251-20-8 |
|---|---|
Nom du produit |
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |
Formule moléculaire |
C17H42O5Si4 |
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |
InChI |
InChI=1S/C17H42O5Si4/c1-23(2,3)19-14-13-18-17(22-26(10,11)12)16(21-25(7,8)9)15(14)20-24(4,5)6/h14-17H,13H2,1-12H3/t14-,15+,16-,17-/m1/s1 |
Clé InChI |
KEOUSSOURMHEKN-YYIAUSFCSA-N |
SMILES isomérique |
C[Si](C)(C)O[C@@H]1CO[C@@H]([C@@H]([C@H]1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)OC1COC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OC1COC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Synonymes |
1-O,2-O,3-O,4-O-Tetrakis(trimethylsilyl)-α-D-xylopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
